Beta-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The primary isoforms of beta-amyloid include beta-amyloid 40 and beta-amyloid 42, with the latter being more prone to aggregation and associated with Alzheimer's disease pathology. The fragment Beta-Amyloid (10-19) is part of the larger beta-amyloid 1-42 sequence, which has been extensively studied for its structural and functional properties.
Beta-Amyloid (10-19) can be classified as a neurotoxic peptide involved in neurodegenerative diseases, particularly Alzheimer's disease. It is categorized under amyloid peptides due to its propensity to misfold and aggregate into insoluble fibrils.
The synthesis of Beta-Amyloid (10-19) typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a resin. The synthesis process includes several key steps:
The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity, typically exceeding 90% purity as determined by analytical methods such as reverse-phase high-performance liquid chromatography.
The molecular structure of Beta-Amyloid (10-19) can be described based on its amino acid sequence, which includes hydrophobic residues that facilitate aggregation:
Nuclear magnetic resonance spectroscopy studies suggest that this fragment can adopt various conformations depending on environmental conditions, including α-helical and β-sheet structures.
The aggregation of Beta-Amyloid (10-19) involves several chemical reactions:
The kinetics of these reactions can be analyzed using techniques like thioflavin T binding assays, which measure fibril formation by detecting changes in fluorescence intensity as aggregates form.
The mechanism by which Beta-Amyloid (10-19) exerts its neurotoxic effects involves several processes:
Studies have shown that oligomers formed from Beta-Amyloid (10-19) disrupt synaptic function and contribute to cognitive decline observed in Alzheimer's disease patients.
Beta-Amyloid (10-19) has several important applications in scientific research:
The Aβ(10-19) domain is a nucleation epicenter for amyloid aggregation. Containing the highly hydrophobic LVFF motif (residues 17-20) and flanked by charged residues (Glu11, His13, His14, Lys16), this segment drives the initial stages of oligomerization through a complex interplay of forces.
Table 1: Key Features of Aβ(10-19) Oligomerization Dynamics
| Feature | Characteristics | Biological Significance |
|---|---|---|
| Core Hydrophobic Motif | LVFF (Residues 17-20) | Drives initial association via van der Waals and π-stacking; primary nucleation site. |
| Critical Charged Residues | Glu11, His13, His14, Lys16 | Modulate assembly kinetics via electrostatic interactions and metal binding (His). Salt bridge (Glu11-Lys16) influences conformation. |
| Primary Oligomeric Products | Dimers, Trimers, Tetramers, Protofibrils | Soluble, diffusible species implicated in membrane disruption and synaptic toxicity. |
| Effect on Full-Length Aβ | Accelerates aggregation of Aβ40/Aβ42; templates incorporation into oligomers/protofibrils. | Amplifies overall Aβ burden and toxicity. |
| Key Analytical Probe | pTP-TFE (oligomer-sensitive fluorescent probe) | Specifically detects oligomers exposing the central hydrophobic core (incl. Aβ(10-19) region). |
Aβ(10-19) plays a pivotal role in heterotypic seeding events between different Aβ isoforms and mutants, acting as a potent cross-seeding nucleus.
Table 2: Aβ(10-19) Cross-Seeding Efficiency with Key Aβ Isoforms
| Full-Length Aβ Isoform | Cross-Seeding Efficiency by Aβ(10-19) Seeds | Proposed Mechanism | Fibril Morphology Propagation |
|---|---|---|---|
| Aβ40 (Wild-Type) | Moderate Acceleration | Hydrophobic core (LVFF) complementarity; salt-bridge modulation (Glu11/Lys16 affecting Glu22/Asp23/Lys28 networks). | Partial propagation of seed twist. |
| Aβ42 (Wild-Type) | Strong Acceleration | High affinity of Aβ42 C-terminus (Ala42 carboxylate) for seed interface; core compatibility. | Strong propagation of seed morphology. |
| Aβ40(Arctic) (E22G) | Very Strong Acceleration (8-fold lag time reduction) | Enhanced compatibility due to Gly22 flexibility adjacent to seed C-terminus; reduced steric hindrance. | High fidelity propagation of seed twist periodicity. |
| Aβ40(Italian) (E22K) | Weak to No Acceleration | Charge repulsion (K22 vs seed residues); steric hindrance; incompatible salt-bridge network. | Minimal propagation; fibrils retain mutant morphology. |
| Aβ42 (C-term Amide) | No Acceleration | Loss of C-terminal carboxylate (Ala42-COO⁻) prevents key stabilizing interaction (e.g., with Lys28). | Seed morphology not adopted. |
Aβ(10-19)-derived oligomers act as potent upstream mediators of tau pathology, primarily by activating kinases responsible for tau hyperphosphorylation.
Table 3: Aβ(10-19)-Mediated Tau Phosphorylation Sites and Kinases
| Tau Phosphorylation Site | Primary Kinase(s) | Effect of Aβ(10-19) on Kinase | Pathological Consequence |
|---|---|---|---|
| Ser202/Thr205 (AT8) | CDK5, GSK-3β | Activates CDK5 (via p25); Activates GSK-3β | Early pathological phospho-epitope; reduces microtubule binding. |
| Thr231 | CDK5, GSK-3β | Activates CDK5; Activates GSK-3β | Impairs microtubule assembly; promotes conformational change in tau. |
| Ser262/Ser356 | MARK, PKA (priming), GSK-3β | Activates GSK-3β | Critical for Aβ-induced toxicity; drastically reduces tau-microtubule affinity. |
| Ser396/Ser404 (PHF-1) | GSK-3β | Activates GSK-3β | Late-stage pathological phospho-epitope; strongly associated with paired helical filaments (PHFs). |
| Ser422 | ERK, GSK-3β? | May activate ERK cascade | Pro-apoptotic site; caspase-3 cleavage site nearby (Asp421). |
Aβ(10-19)-containing oligomers are potent synaptotoxins, directly impairing the molecular foundations of learning and memory.
Table 4: Mechanisms of Aβ(10-19) Oligomer-Induced Synaptic Dysfunction
| Target/Mechanism | Effect of Aβ(10-19) Oligomers | Consequence for Synaptic Plasticity |
|---|---|---|
| GluN2B-NMDA Receptor Trafficking | Binding to PrPᶜ/mGluR5 → Fyn activation → GluN2B phosphorylation → Endocytosis. | Reduced synaptic NMDAR currents; impaired LTP induction. |
| Mitochondrial Function | Binding to synaptic mitochondrial proteins (e.g., ABAD) → ETC disruption → ↓ATP, ↑ROS, mPTP opening. | Bioenergetic failure; impaired vesicle cycling; Ca²⁺ dysregulation; oxidative damage. |
| Dendritic Spine Integrity | Activation of RhoA GTPase → Disruption of actin cytoskeleton dynamics. | Spine loss (especially mature spines); simplification of dendrites. |
| PSD-95 Stability | Indirect destabilization via kinase activation (e.g., CaMKII inactivation) or proteolysis. | Loss of postsynaptic scaffolding; reduced AMPAR clustering. |
| Neurogenesis (Hippocampal DG) | Alteration of Wnt/β-catenin signaling; impaired integration. | Reduced generation/survival of new neurons; diminished circuit plasticity. |
The Aβ(10-19) fragment, particularly through its histidine residues (His13, His14), serves as a high-affinity chelation site for redox-active metal ions, fundamentally altering its biochemical behavior and toxicity.
Table 5: Metal Ion Interactions and Consequences for Aβ(10-19)
| Metal Ion | Coordination Site in Aβ(10-19) | Primary Redox Reaction | Effect on Aggregation | Downstream Consequences |
|---|---|---|---|---|
| Cu(I/II) | His13, His14, (Glu11, N-term, H₂O) | Cu⁺ + H₂O₂ → Cu²⁺ + •OH + OH⁻ (Fenton-like) | Promotes non-fibrillar oligomers; stabilizes toxic oligomeric species. | Lipid peroxidation; protein carbonylation; inhibition of IDE/NEP. |
| Fe(II/III) | His13, His14, (Glu11, Asp1) | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (Fenton) | Can promote amorphous aggregates or fibrils depending on conditions. | Oxidative damage; promotion of hydroxyl radical flux. |
| Zn(II) | His13, His14, Glu11, (Asp1) | Not redox-active under physiological conditions. | Promotes non-fibrillar, amorphous aggregates; rapid precipitation. | May sequester Aβ but disrupts zinc homeostasis; potential synaptic signaling impairment. |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8